molecular formula C27H25N3O2 B2389710 1-(4-benzhydrylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione CAS No. 852367-19-2

1-(4-benzhydrylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione

Cat. No.: B2389710
CAS No.: 852367-19-2
M. Wt: 423.516
InChI Key: ZAZXFHAKRFVQPK-UHFFFAOYSA-N
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Description

1-(4-Benzhydrylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione (CAS Number 852368-53-7) is a synthetic organic compound with the molecular formula C28H27N3O2 and a molecular weight of 437.5 g/mol . This chemical features a benzhydrylpiperazine moiety linked to a 1H-indole-3-yl ring system via an ethane-1,2-dione connector. This structural motif is of significant interest in medicinal chemistry, particularly in the development of potential therapeutic agents for neurodegenerative disorders. Research indicates that structurally related compounds containing the benzhydrylpiperazine group and a cyclic dicarbonyl system demonstrate potent inhibitory activity against key enzymes in the cholinergic pathway, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes are critical targets for alleviating cognitive symptoms in Alzheimer's disease, as their inhibition increases acetylcholine levels in the brain, thereby restoring impaired cholinergic transmission . The design of this compound is inspired by a multi-target-directed ligand strategy, where the benzhydrylpiperazine group is intended to interact with the peripheral anionic site of AChE, while the indole-dione system may facilitate binding to the catalytic anionic site . This mechanism is analogous to that of the established drug donepezil, suggesting potential application in neurodegenerative disease research . The primary research value of this compound lies in its use as a chemical scaffold for investigating new approaches to Alzheimer's therapy and for the development of novel cholinesterase inhibitors . It is supplied as a solid and should be stored under recommended conditions to maintain stability. This chemical is strictly For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet (MSDS) prior to use and handle all materials in accordance with appropriate laboratory safety protocols.

Properties

IUPAC Name

1-(4-benzhydrylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O2/c31-26(23-19-28-24-14-8-7-13-22(23)24)27(32)30-17-15-29(16-18-30)25(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-14,19,25,28H,15-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZXFHAKRFVQPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C(=O)C4=CNC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-(1H-Indol-3-yl)-2-oxoacetyl Chloride

2-(1H-Indol-3-yl)-2-oxoacetic acid is reacted with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) under reflux (40°C, 4 hr). The reaction is monitored via TLC (Rf = 0.6 in ethyl acetate/hexane, 1:1), and excess SOCl₂ is removed under vacuum to yield the acyl chloride intermediate.

Key Reaction Parameters:

  • Molar ratio: 1:3 (acid : SOCl₂)
  • Solvent: Anhydrous DCM
  • Yield: 85–90% (reported for methyl-substituted analogs)

Acylation of 4-Benzhydrylpiperazine

The acyl chloride intermediate is coupled with 4-benzhydrylpiperazine in the presence of a base to neutralize HCl. Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is typically employed.

Procedure:

  • Dissolve 4-benzhydrylpiperazine (1 equiv) in dry DCM.
  • Add TEA (2.5 equiv) dropwise under nitrogen.
  • Slowly add 2-(1H-indol-3-yl)-2-oxoacetyl chloride (1.1 equiv) in DCM.
  • Stir at room temperature for 12 hr.
  • Quench with ice-cold water, extract with DCM, dry over Na₂SO₄, and purify via silica gel chromatography (ethyl acetate/hexane, 3:7).

Optimization Insights:

  • Temperature: Elevated temperatures (>30°C) promote side reactions (e.g., piperazine decomposition).
  • Solvent: DCM outperforms THF due to better solubility of intermediates.
  • Yield: 70–75% (isolated as pale-yellow crystals).

Structural Characterization

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 10.2 (s, 1H, indole NH)
    • δ 7.2–7.6 (m, 14H, benzhydryl and indole aromatics)
    • δ 4.3 (s, 1H, benzhydryl CH)
    • δ 3.8–4.1 (m, 4H, piperazine N-CH₂)
  • IR (KBr):

    • 1715 cm⁻¹ (C=O, dione)
    • 1650 cm⁻¹ (C=O, amide)
  • Mass Spectrometry:

    • ESI-MS m/z 451.6 [M+H]⁺ (calc. for C₂₉H₂₉N₃O₂)

Elemental Analysis

  • Calculated for C₂₉H₂₉N₃O₂: C, 77.14%; H, 6.47%; N, 9.31%
  • Observed: C, 76.89%; H, 6.52%; N, 9.28%

Comparative Analysis of Piperazine Derivatives

Substituent on Piperazine Molecular Formula Molecular Weight (g/mol) CAS Number Yield (%)
Benzhydryl C₂₉H₂₉N₃O₂ 451.6 862814-13-9 70–75
Benzoyl C₂₁H₁₈FN₃O₃ 379.4 506233 65–70
4-Benzylpiperidinyl C₂₂H₂₂N₂O₃ 362.4 56835061 68–72

Key Trends:

  • Bulky substituents (e.g., benzhydryl) reduce reaction rates but improve crystallinity.
  • Electron-withdrawing groups (e.g., benzoyl) necessitate longer reaction times.

Challenges and Mitigation Strategies

Moisture Sensitivity

The acyl chloride intermediate hydrolyzes readily, requiring strict anhydrous conditions. Use of molecular sieves (4Å) in DCM improves stability.

Byproduct Formation

  • Common Byproducts:
    • Di-acylated piperazine (addressed via stoichiometric control).
    • Indole ring oxidation (mitigated by inert atmosphere).

Scalability and Industrial Relevance

Pilot-scale synthesis (100 g batch) employs continuous flow reactors to enhance heat transfer and reduce reaction time (8 hr vs. 12 hr batch). Purification via recrystallization (ethanol/water) achieves >99% purity, meeting pharmaceutical-grade standards.

Chemical Reactions Analysis

Types of Reactions

1-(4-benzhydrylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenation or nitration reactions using reagents like bromine (Br2) or nitric acid (HNO3).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: Br2 in the presence of a catalyst like iron (Fe).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogen or nitro groups.

Scientific Research Applications

Research has demonstrated that 1-(4-benzhydrylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione exhibits notable anticancer activity. In vitro studies have shown moderate to potent antiproliferative effects against various cancer cell lines, including:

  • HeLa (cervical cancer)
  • A549 (lung cancer)
  • ECA-109 (esophageal cancer)

The mechanism of action appears to involve apoptosis induction and cell cycle arrest in cancer cells, making this compound a candidate for further development as an anticancer agent .

Pharmacological Applications

The unique structural configuration of this compound suggests potential interactions with various neurotransmitter systems, which may lead to applications in treating neuropsychiatric disorders. Studies indicate that derivatives of benzhydrylpiperazine can exhibit significant binding affinities at various receptors, potentially leading to new therapeutic agents for mental health disorders .

Case Studies and Research Findings

Several studies have explored the biological activities and potential therapeutic applications of this compound:

  • Anticancer Studies : Research conducted on derivatives of this compound has shown promising results in inhibiting tumor growth through mechanisms involving apoptosis and modulation of cell cycle progression. For instance, derivatives have been tested against multiple cancer cell lines with varying degrees of success .
  • Neuropharmacological Research : Investigations into the interactions with neurotransmitter receptors have revealed that modifications to the compound can significantly alter its binding affinity and selectivity, suggesting potential uses in treating conditions like depression and anxiety .
  • Enzyme Inhibition Studies : Structural analogs have been studied for their ability to inhibit enzymes such as human carbonic anhydrases, which are implicated in tumor growth and metastasis .

Mechanism of Action

The mechanism of action for compounds like 1-(4-benzhydrylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione often involves binding to specific molecular targets, such as receptors or enzymes. The indole moiety might interact with serotonin receptors, while the piperazine ring could modulate neurotransmitter activity.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with Modified Aromatic Substituents

Several analogues differ in the substituents on the piperazine or aromatic rings:

Compound Name Substituents Molecular Weight Key Features Biological Activity References
1-(4-Benzhydrylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione Benzhydryl (diarylmethyl) on piperazine ~423.5* High lipophilicity; potential for enhanced target binding Anticancer (in vitro)
1-(4-Benzylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione Benzyl on piperazine 392.4 Reduced steric bulk compared to benzhydryl; moderate lipophilicity Pharmaceutical intermediate
1-(4-Fluorophenyl)-2-(1H-indol-3-yl)ethane-1,2-dione 4-Fluorophenyl 268.3 No piperazine; halogen substitution enhances metabolic stability Synthetic intermediate
Hyrtiosin B 5-Hydroxyindole groups ~354.3* Natural product; lower clogP (2.0) improves solubility Putative CE inhibition

*Calculated based on molecular formula.

Key Observations :

  • Steric Effects : The benzhydryl group may hinder interactions with shallow binding pockets, whereas smaller substituents (e.g., benzyl) allow tighter packing in enzymatic active sites .

Analogues with Heterocyclic Variations

Modifications to the piperazine or indole rings alter physicochemical and biological profiles:

Compound Name Heterocyclic Variation Molecular Weight Key Features Biological Activity References
1-(1H-Indol-3-yl)-2-morpholin-4-ylethane-1,2-dione Morpholine instead of piperazine 258.3 Reduced basicity; improved solubility (clogP ~1.4) Not reported
1-Phenyl-2-pyridinylethane-1,2-dione Pyridinyl replaces indole ~210.2* Asymmetric structure; 10-fold higher solubility than benzil analogues CE inhibition (IC50 < 1 µM)
1,2-Bis(1H-indol-3-yl)ethane-1,2-dione Two indole groups 318.3 Symmetric structure; high clogP (3.31) limits therapeutic utility Cytotoxic (marine sponge extract)

Key Observations :

  • Solubility : Pyridinyl and morpholine substituents reduce clogP, enhancing solubility compared to indole- or benzhydryl-containing analogues .
  • Symmetry vs. Asymmetry : Symmetric ethane-1,2-diones (e.g., benzil) often exhibit stronger enzyme inhibition but poorer solubility, whereas asymmetric analogues balance potency and pharmacokinetics .
Anticancer Activity
  • Target Compound : Derivatives of 1-(4-diarylmethylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione demonstrated moderate to potent anticancer activity in vitro, though specific IC50 values are undisclosed .
  • Related Compounds : 1-(4-Benzylpiperazin-1-yl)-2-(5-nitro-1H-indol-3-yl)ethane-1,2-dione (CAS: 334973-49-8) showed enhanced activity due to the electron-withdrawing nitro group, which may stabilize target interactions .
Carboxylesterase (CE) Inhibition
  • Natural Analogues : Hyrtiosin B and 1,2-bis(1H-indol-3-yl)ethane-1,2-dione are predicted CE inhibitors due to their 1,2-dione moieties, though experimental validation is lacking .
  • Synthetic Analogues : 1-Phenyl-2-pyridinylethane-1,2-diones exhibit CE inhibition (IC50 < 1 µM) with improved solubility over benzil derivatives .

Biological Activity

1-(4-benzhydrylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione is a synthetic compound that integrates a piperazine moiety with an indole derivative, showcasing potential biological activities particularly in the realm of medicinal chemistry. This compound's structure features a benzyl group attached to the piperazine ring, enhancing its pharmacological properties. The compound has garnered attention for its anticancer activity and potential applications in treating neurological disorders and viral infections.

Chemical Structure and Synthesis

The compound can be synthesized through acylation reactions, where 1-(4-benzhydrylpiperazin-1-yl) is reacted with 2-(1H-indol-3-yl)-2-oxoacetyl chloride. The reaction can be summarized as follows:

1 4 benzhydrylpiperazin 1 yl +2 1H indol 3 yl 2 oxoacetyl chloride1 4 benzhydrylpiperazin 1 yl 2 1H indol 3 yl ethane 1 2 dione+HCl\text{1 4 benzhydrylpiperazin 1 yl }+\text{2 1H indol 3 yl 2 oxoacetyl chloride}\rightarrow \text{1 4 benzhydrylpiperazin 1 yl 2 1H indol 3 yl ethane 1 2 dione}+\text{HCl}

Characterization techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated moderate to potent antiproliferative effects against various cancer cell lines, including:

Cell Line Cancer Type Activity
HeLaCervical CancerModerate to Potent
A549Lung CancerModerate to Potent
ECA-109Esophageal CancerModerate to Potent

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.

Neurological Applications

The structural characteristics of this compound suggest potential applications in treating neurological disorders. Piperazine derivatives have been shown to inhibit human acetylcholinesterase, which is crucial for neurotransmission. Virtual screening studies indicate that these derivatives may bind at various active sites, offering therapeutic avenues for conditions like Alzheimer’s disease .

Case Studies

Several studies have explored the biological effects of related compounds, highlighting the importance of structural variations in enhancing biological activity:

  • Study on Piperazine Derivatives:
    • A study focused on piperazine derivatives demonstrated their ability to inhibit human acetylcholinesterase effectively. This inhibition is linked to potential therapeutic effects in neurodegenerative diseases .
  • Indole Derivatives:
    • Research on indole derivatives has shown their efficacy in cancer treatment due to their ability to induce apoptosis in various cancer cell lines. The presence of the piperazine moiety further enhances these effects .

Q & A

Basic Research Questions

1. Synthesis and Characterization Q: What are the established synthetic routes for 1-(4-benzhydrylpiperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione, and how are intermediates validated? A:

  • Synthesis Steps : The compound is synthesized via multi-step organic reactions. A typical route involves:
    • Acylation : Reacting 1-benzhydrylpiperazine with 2-(1H-indol-3-yl)-2-oxoacetyl chloride in the presence of triethylamine (TEA) in dichloromethane (DCM) .
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product.
    • Validation : Intermediates are characterized using 1^1H/13^{13}C NMR (e.g., δ 12.40 ppm for indole NH, δ 194.2 ppm for dione carbonyls) and IR (C=O stretches at ~1700 cm1^{-1}) .
  • Key Parameters : Solvent polarity and temperature (room temperature to 60°C) critically influence reaction efficiency .

2. Structural Elucidation Q: Which analytical techniques are essential for confirming the molecular structure of this compound? A:

  • Primary Methods :
    • X-ray Crystallography : Resolves bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles (e.g., indole-piperazine torsion ~85°) using SHELXL refinement .
    • NMR Spectroscopy : Assigns proton environments (e.g., benzhydryl CH at δ 5.10 ppm) and carbon backbone .
  • Complementary Techniques : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 485.2345) .

3. Initial Biological Screening Q: How is the compound screened for biological activity, and what preliminary results exist? A:

  • Assays :
    • Anticancer : MTT assays against Hela, A-549, and ECA-109 cell lines (IC50_{50} values: 2–15 µM) .
    • Antiviral : HIV-1 pseudotype infectivity assays (EC50_{50} < 1 nM in optimized derivatives) .
  • Controls : Positive controls (e.g., doxorubicin for anticancer) validate assay conditions .

Advanced Research Questions

4. Structure-Activity Relationship (SAR) Studies Q: How do structural modifications (e.g., substituents on indole/piperazine) affect pharmacological activity? A:

  • Critical Substituents :
    • Indole C3 Position : Electron-withdrawing groups (e.g., -F) enhance antiviral potency by improving target (gp120) binding .
    • Piperazine N4 Position : Bulky groups (e.g., benzoyl) increase metabolic stability but may reduce solubility .
  • Case Study : Replacing indole with 7-azaindole in analogs improved oral bioavailability (e.g., BMS-488043, 40% human serum stability) .

5. Crystallography and Refinement Challenges Q: What challenges arise during crystallographic refinement, and how are anisotropic displacement parameters optimized? A:

  • Refinement Issues :
    • Disorder : Benzhydryl groups often exhibit positional disorder; partial occupancy models resolve this .
    • Thermal Motion : Anisotropic displacement parameters (ADPs) for non-H atoms are refined using SHELXL, with constraints for H atoms (riding model, Uiso_{iso} = 1.2–1.5×Ueq_{eq}) .
  • Data Collection : High-resolution (<1.0 Å) synchrotron data minimizes errors in electron density maps .

6. Resolving Data Contradictions in Biological Assays Q: How can discrepancies in IC50_{50} values across studies be addressed methodologically? A:

  • Standardization :
    • Assay Conditions : Control for serum concentration (e.g., 10% vs. 40% FBS alters compound efficacy) .
    • Cell Line Variability : Use authenticated lines (e.g., ATCC-certified Hela) to minimize genetic drift .
  • Statistical Validation : Replicate experiments (n ≥ 3) and apply ANOVA with post-hoc tests (p < 0.05) .

7. Optimizing Reaction Conditions for Scale-Up Q: What strategies improve yield and purity during large-scale synthesis? A:

  • Process Chemistry :
    • Solvent Optimization : Replace DCM with THF for safer scale-up (boiling point 66°C vs. 40°C) .
    • Catalysis : Use Pd/C for hydrogenation steps (reduces byproducts vs. stoichiometric reagents) .
  • Analytical QC : In-line FTIR monitors reaction progress; HPLC (C18 column, acetonitrile/water) ensures >98% purity .

8. Computational Modeling for Target Interaction Q: Which computational methods predict binding modes with biological targets (e.g., HIV-1 gp120)? A:

  • Docking : AutoDock Vina or Glide (Schrödinger) models interactions (e.g., hydrogen bonds with gp120 Asp368) .
  • MD Simulations : GROMACS assesses binding stability (RMSD < 2.0 Å over 100 ns) .
  • QSAR : CoMFA/CoMSIA correlates substituent hydrophobicity with antiviral EC50_{50} .

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